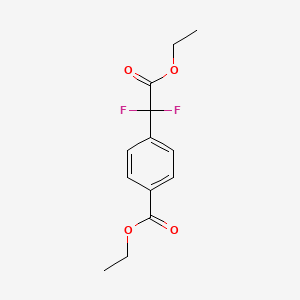![molecular formula C15H12O2 B8811700 3-([1,1'-Biphenyl]-3-yl)acrylic acid](/img/structure/B8811700.png)
3-([1,1'-Biphenyl]-3-yl)acrylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[1,1’-Biphenyl]-3-YL}prop-2-enoic acid is an organic compound that features a biphenyl group attached to a prop-2-enoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1,1’-Biphenyl]-3-YL}prop-2-enoic acid typically involves a Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst and a base . The general reaction conditions include:
Reagents: Aryl halide, boronic acid, palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K3PO4)
Solvent: Tetrahydrofuran (THF) and water mixture
Temperature: Reflux conditions
Industrial Production Methods
For large-scale industrial production, the Suzuki-Miyaura coupling reaction is optimized for higher yields and cost-effectiveness. The use of readily available raw materials and environmentally benign reagents is emphasized . The reaction is typically carried out in a continuous flow reactor to ensure consistent product quality and scalability.
化学反应分析
Types of Reactions
3-{[1,1’-Biphenyl]-3-YL}prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond in the prop-2-enoic acid moiety to a single bond, forming the corresponding alkane.
Substitution: Electrophilic substitution reactions can occur on the biphenyl rings, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as halogens (e.g., Br2) and nitrating agents (e.g., HNO3) are used under acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated or nitrated biphenyl derivatives.
科学研究应用
3-{[1,1’-Biphenyl]-3-YL}prop-2-enoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
作用机制
The mechanism of action of 3-{[1,1’-Biphenyl]-3-YL}prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The biphenyl moiety allows the compound to engage in π-π interactions with aromatic residues in proteins, potentially modulating their activity. Additionally, the prop-2-enoic acid moiety can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .
相似化合物的比较
Similar Compounds
Biphenyl: A simpler compound consisting of two connected phenyl rings.
3’-Amino-2’-hydroxy-[1,1’-biphenyl]-3-carboxylic acid: A derivative with an amino and hydroxy group on the biphenyl moiety.
Uniqueness
3-{[1,1’-Biphenyl]-3-YL}prop-2-enoic acid is unique due to the presence of both the biphenyl and prop-2-enoic acid moieties, which confer distinct chemical reactivity and potential biological activities. This combination of structural features is not commonly found in other biphenyl derivatives, making it a valuable compound for various applications .
属性
分子式 |
C15H12O2 |
|---|---|
分子量 |
224.25 g/mol |
IUPAC 名称 |
3-(3-phenylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C15H12O2/c16-15(17)10-9-12-5-4-8-14(11-12)13-6-2-1-3-7-13/h1-11H,(H,16,17) |
InChI 键 |
QQQNPVHFBDPNNA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2)C=CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


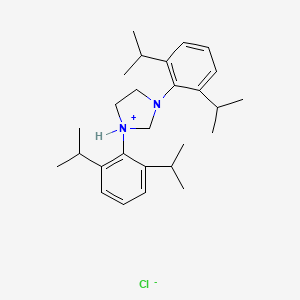
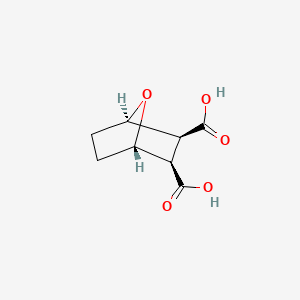
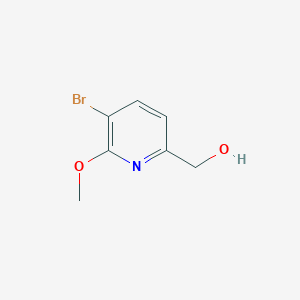
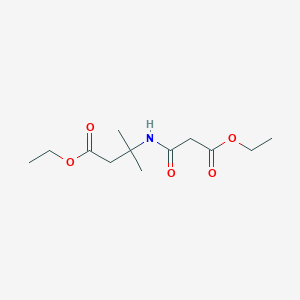
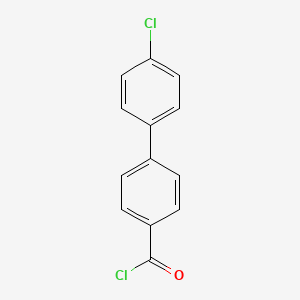
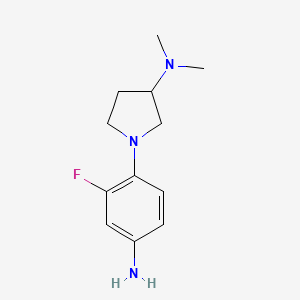
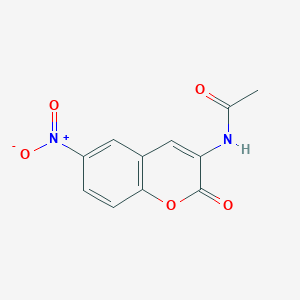
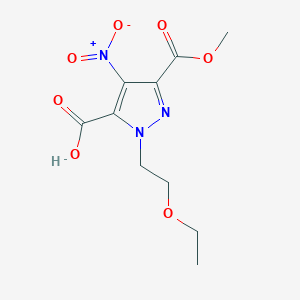
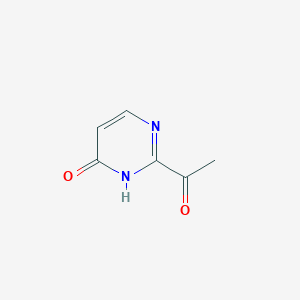
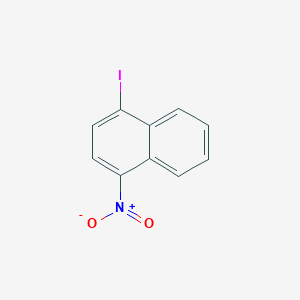
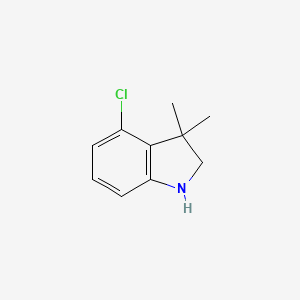
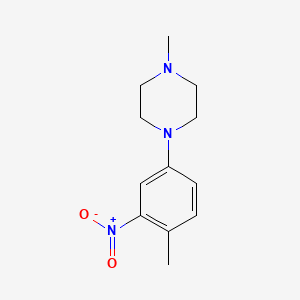
![2-(Pyridin-4-yl)-5-(trifluoromethyl)benzo[d]oxazole](/img/structure/B8811727.png)
